3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide

Catalog No.
S3927158
CAS No.
M.F
C17H17BrN2O4S
M. Wt
425.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzami...

Product Name

3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide

IUPAC Name

3-bromo-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

Molecular Formula

C17H17BrN2O4S

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C17H17BrN2O4S/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)

InChI Key

JBBBBIJDMFMZIY-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

The exact mass of the compound 3-bromo-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is 424.00924 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic compound characterized by its unique structural features, which include a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl moiety. This compound belongs to the class of benzamides, which are known for their diverse biological activities and potential therapeutic applications. The sulfonamide functional group enhances the compound's solubility and reactivity, making it an interesting candidate for medicinal chemistry.

The chemical behavior of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide can be summarized as follows:

  • Substitution Reactions: The bromine atom can be replaced with various nucleophiles, facilitating further functionalization.
  • Oxidation and Reduction: The compound may undergo oxidation to form sulfoxides or sulfones, while reduction can yield amines or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to produce the corresponding carboxylic acid and amine .

3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide exhibits significant biological activity, particularly in the context of enzyme inhibition. It has been investigated for its potential as an antibacterial agent by inhibiting key enzymes such as dihydroorotase and DNA gyrase. Additionally, its structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation .

The synthesis of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves several steps:

  • Bromination: Introduction of the bromine atom to the benzene ring through electrophilic aromatic substitution.
  • Sulfonylation: Attachment of the morpholine-4-sulfonyl group via sulfonyl chloride or similar reagents.
  • Amidation: Formation of the benzamide linkage with the appropriate amine under controlled conditions.

Reagents such as triethylamine and organic solvents like dichloromethane are often employed to facilitate these reactions.

The potential applications of 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide are diverse:

  • Medicinal Chemistry: As a lead compound for developing new antibacterial agents or other therapeutic drugs.
  • Biological Research: Used in studies related to enzyme inhibition and protein interactions.
  • Industrial

Interaction studies involving 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide have highlighted its capacity to bind with specific enzymes and receptors. These studies often employ techniques such as molecular docking simulations and biochemical assays to elucidate binding affinities and mechanisms of action. The compound's ability to interact with target proteins could lead to significant insights into its pharmacological properties .

Several compounds share structural similarities with 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide. Notable examples include:

Compound NameKey Features
4-Bromo-N-(4-chloro-phenyl)-3-(morpholine-4-sulfonyl)-benzamideContains a chloro substituent instead of bromine; potential for different biological activity.
4-Bromo-N-(4-methyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamideFeatures a methyl group that may influence lipophilicity and binding affinity.
N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl]benzamideContains multiple bromine substituents; may exhibit unique aggregation properties .

Uniqueness

The unique combination of a bromine atom with a morpholine sulfonamide structure in 3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide differentiates it from similar compounds. This configuration may enhance its metabolic stability and alter its binding affinity compared to others in its class, making it a promising candidate for further investigation in drug development .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

424.00924 g/mol

Monoisotopic Mass

424.00924 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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